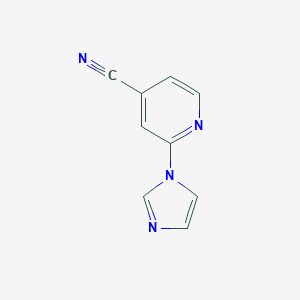
2-(1H-imidazol-1-yl)pyridine-4-carbonitrile
Descripción general
Descripción
“2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The compound is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole-containing compounds like “2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” has been well studied in the past decade due to its importance as a bioactive scaffold . The synthetic pathways of imidazole-containing compounds are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of “2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” is characterized by the presence of an imidazole ring and a pyridine ring . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole-containing compounds like “2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” show a broad range of chemical reactions due to their amphoteric nature, i.e., they show both acidic and basic properties . They participate in various types of reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Physical And Chemical Properties Analysis
“2-(1H-imidazol-1-yl)pyridine-4-carbonitrile” is a white or colorless solid that is highly soluble in water and other polar solvents . Its molecular weight is 145.16 g/mol .Aplicaciones Científicas De Investigación
1. Potential V600E-BRAF Inhibitors
- Application Summary: Imidazole derivatives have been evaluated as potential inhibitors of V600E-BRAF, a protein target involved in various types of human cancers .
- Methods of Application: Virtual docking screening combined with drug likeness and ADMET properties predictions were used to evaluate the compounds .
- Results: Most of the studied compounds showed better docking scores and favorable interactions with their V600E-BRAF target. Two compounds (14 and 30) emerged as the most effective, and potent V600E-BRAF kinase inhibitors which performed better than vemurafenib, an approved V600E-BRAF kinase inhibitor .
2. Broad Range of Chemical and Biological Properties
- Application Summary: Imidazole is known for its broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
- Methods of Application: The review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
- Results: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
3. Antihypertensive Potential
- Application Summary: Imidazole derivatives have been evaluated for their antihypertensive potential .
- Methods of Application: The compounds were synthesized and evaluated for their antihypertensive potential in rats .
- Results: The results of the anti-hypertensive activity showed that some of the synthesized compounds had potential antihypertensive effects .
4. Key Components to Functional Molecules
- Application Summary: Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications .
- Methods of Application: The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .
- Results: The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .
5. Antimicrobial and Antiviral Activities
- Application Summary: Imidazole derivatives have been found to possess a wide spectrum of biological activities, including antibacterial and antiviral properties .
- Methods of Application: The compounds are synthesized and then tested against various bacterial and viral strains .
- Results: The results have shown that some imidazole derivatives can effectively inhibit the growth of certain bacteria and viruses .
6. Construction of Coordination Polymers
- Application Summary: Certain imidazole derivatives, such as 2,5-thiophenedicarboxylic acid ligand (H 2 L), have been used in the construction of coordination polymers .
- Methods of Application: The ligand is used to bridge metal ions, forming a coordination polymer .
- Results: The resulting coordination polymers have versatile coordination modes, making them useful in various applications .
Propiedades
IUPAC Name |
2-imidazol-1-ylpyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-6-8-1-2-12-9(5-8)13-4-3-11-7-13/h1-5,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVWKPYQUABASZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598788 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-imidazol-1-yl)pyridine-4-carbonitrile | |
CAS RN |
158020-84-9 | |
| Record name | 2-(1H-Imidazol-1-yl)pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenylimidazo[1,2-A]Pyrazine](/img/structure/B170382.png)

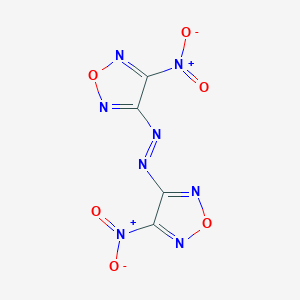
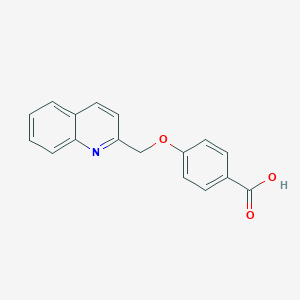
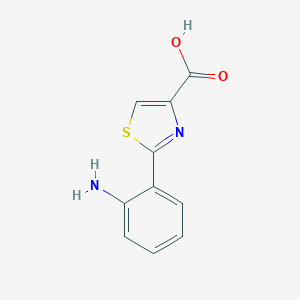
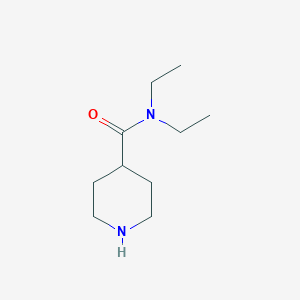
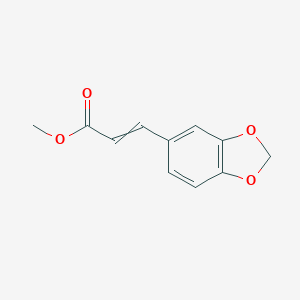
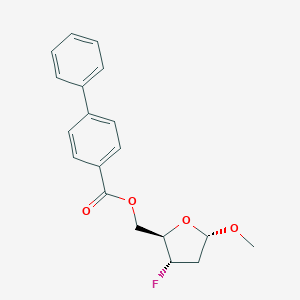
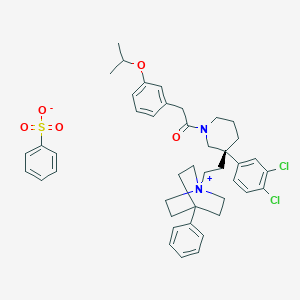
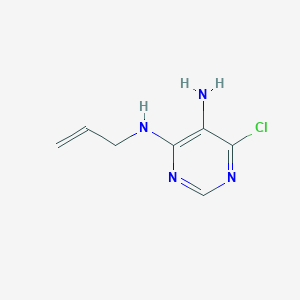
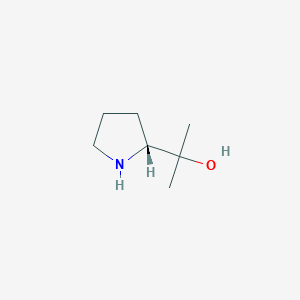
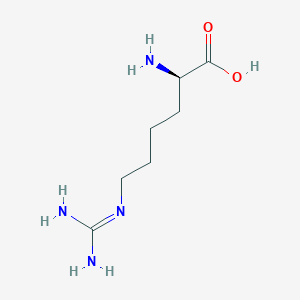
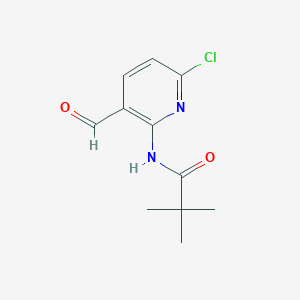
![(8S,9S,10R,11S,13S,14S,16R,17R)-11,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B170419.png)